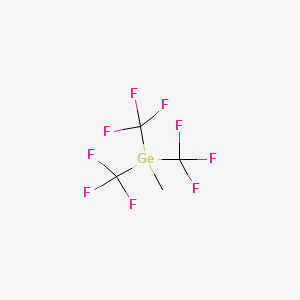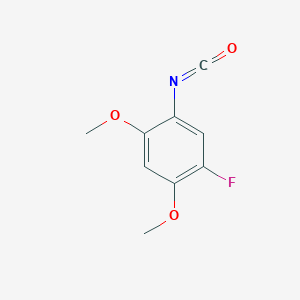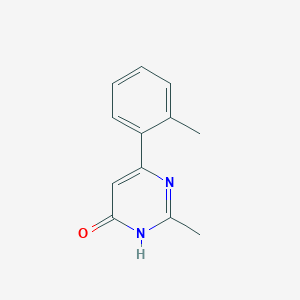
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester is a complex organic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrobenzenesulfenyl group attached to the nitrogen atom of the isoserine moiety, which is further esterified with a methyl group. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups of isoserine to prevent unwanted side reactions.
Sulfenylation: Introduction of the nitrobenzenesulfenyl group using reagents such as 2-nitrobenzenesulfenyl chloride under basic conditions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and a strong acid catalyst.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitrobenzenesulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions at the sulfenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
科学研究应用
Chemistry
In chemistry, (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications due to its reactive sulfenyl group.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester involves its interaction with molecular targets such as enzymes or proteins. The nitrobenzenesulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their activity or function.
相似化合物的比较
Similar Compounds
- N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine
- N-(2-Nitrobenzenesulfenyl)-serine
- N-(2-Nitrobenzenesulfenyl)-threonine
Uniqueness
The uniqueness of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester lies in its specific stereochemistry and the presence of both a nitrobenzenesulfenyl group and a methyl ester
属性
分子式 |
C16H16N2O5S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
methyl (2R,3S)-2-hydroxy-3-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(20)15(19)14(11-7-3-2-4-8-11)17-24-13-10-6-5-9-12(13)18(21)22/h2-10,14-15,17,19H,1H3/t14-,15+/m0/s1 |
InChI 键 |
CVWNACXTMHQGJE-LSDHHAIUSA-N |
手性 SMILES |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
规范 SMILES |
COC(=O)C(C(C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

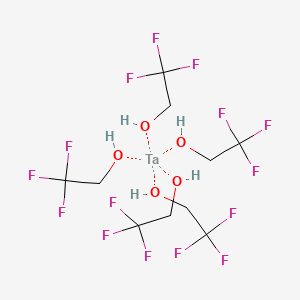
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)

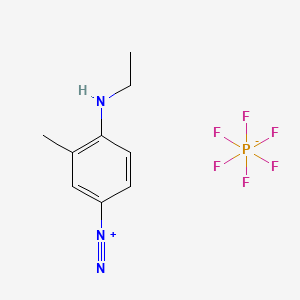
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
